An In-Depth Technical Guide to the Basic Properties of 1-(2-Pyrimidinyl)piperazine
An In-Depth Technical Guide to the Basic Properties of 1-(2-Pyrimidinyl)piperazine
Abstract
1-(2-Pyrimidinyl)piperazine (1-PP), a pivotal heterocyclic amine, serves as a foundational scaffold in medicinal chemistry and holds significant pharmacological relevance as the primary active metabolite of the azapirone class of anxiolytics, including buspirone and tandospirone. This technical guide provides a comprehensive analysis of the core physicochemical, pharmacological, and pharmacokinetic properties of 1-PP. We delve into its dual mechanism of action as a serotonin 5-HT₁A receptor partial agonist and an α₂-adrenergic receptor antagonist, exploring the downstream signaling pathways and the functional consequences of this unique pharmacological profile. Detailed protocols for its chemical synthesis, analytical characterization, and key biological evaluation assays are presented to equip researchers with the practical knowledge required for its application. Furthermore, this guide examines the structure-activity relationships within the pyrimidinylpiperazine class, highlighting its role as a privileged scaffold in the design of novel therapeutics targeting the central nervous system.
Core Molecular Identity and Physicochemical Properties
1-(2-Pyrimidinyl)piperazine, often abbreviated as 1-PP or PmP, is the cornerstone of a significant class of neuropharmacological agents. Its structural and chemical properties are fundamental to its biological activity and application in drug design.
Chemical Structure and Identifiers
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IUPAC Name: 2-(piperazin-1-yl)pyrimidine[1]
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CAS Number: 20980-22-7[1]
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Molecular Formula: C₈H₁₂N₄[1]
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Molecular Weight: 164.21 g/mol [1]
Physicochemical Data
The physicochemical parameters of 1-PP dictate its solubility, permeability, and ultimately, its pharmacokinetic profile. These properties are essential for formulation development and interpreting biological data.
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid after melting; white to off-white solid at RT. | [4][5] |
| Melting Point | 32-34 °C | [6] |
| Boiling Point | 96-97 °C at 0.2 mmHg; 131-132 °C at 1.5 mmHg | [7] |
| Density | ~1.1 g/cm³ | [6] |
| pKa (basic) | 8.9 | [8] |
| LogP | 0.49 | [6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) up to 10 mg/mL. | [2] |
Analytical Characterization: Spectral Data
Accurate identification and purity assessment of 1-PP are critical. The following spectral characteristics are key identifiers.
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¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by distinct signals for the pyrimidine and piperazine ring protons. Expected chemical shifts (δ, ppm) are approximately 8.3 (d, 2H, pyrimidine H4/H6), 6.5 (t, 1H, pyrimidine H5), 3.8 (t, 4H, piperazine CH₂ adjacent to pyrimidine), and 2.9 (t, 4H, piperazine CH₂ adjacent to NH).
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¹³C NMR (in DMSO-d₆): Key carbon signals are expected around δ 161.5 (pyrimidine C2), 158.0 (pyrimidine C4/C6), 110.5 (pyrimidine C5), and in the range of δ 40-50 for the piperazine carbons.[9]
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FT-IR (Neat): The infrared spectrum displays characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), and C=N/C=C ring stretching vibrations (1400-1600 cm⁻¹).[1]
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Mass Spectrometry (GC-MS): The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 164, with major fragment ions at m/z 122 and 96.[1][8]
Pharmacology and Mechanism of Action
1-PP exerts its biological effects through a complex interplay with multiple neurotransmitter systems. It is not merely an inert metabolite but an active pharmacological agent that significantly contributes to the therapeutic and side-effect profiles of its parent drugs.
Primary Pharmacological Targets
The principal mechanism of action of 1-PP involves dual modulation of serotonergic and adrenergic receptors.
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α₂-Adrenergic Receptor Antagonism: 1-PP is a potent antagonist at α₂-adrenergic receptors with a pA₂ value of approximately 6.8 in rat brain synaptosomes.[10][11] These receptors function as presynaptic autoreceptors on noradrenergic neurons, primarily in the locus coeruleus. Antagonism by 1-PP blocks the negative feedback mechanism for norepinephrine (NE) release, thereby increasing noradrenergic neuronal firing and NE availability in the synapse.[12]
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5-HT₁A Serotonin Receptor Partial Agonism: 1-PP acts as a partial agonist at postsynaptic 5-HT₁A receptors, though with lower affinity (Kᵢ = 414 nM) and intrinsic activity (Eₘₐₓ = 54%) compared to full agonists like serotonin or parent drugs like buspirone.[3] This interaction is believed to contribute to anxiolytic effects.[13]
It displays negligible affinity for dopamine D₂, D₃, and D₄ receptors (Kᵢ > 10,000 nM) and α₁-adrenergic receptors.[3]
Downstream Signaling Pathways
Both primary targets of 1-PP are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein (Gᵢ/ₒ). Their modulation initiates specific intracellular signaling cascades.
Activation of both α₂-AR and 5-HT₁A receptors leads to the inhibition of adenylyl cyclase via Gᵢ/ₒ, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[4][5][14] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets like the cAMP Response Element-Binding protein (CREB), a key transcription factor involved in neuroplasticity and cellular stress responses.[2][8] As an antagonist, 1-PP blocks this cascade at α₂-ARs, while as a partial agonist, it weakly initiates it at 5-HT₁A receptors.
Functional Implications
The dual pharmacology of 1-PP has complex functional consequences:
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Anxiolytic-like Effects: The 5-HT₁A partial agonism is thought to mediate anxiolytic effects, which has been demonstrated in preclinical models like the Vogel punished drinking task.[10]
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Modulation of Parent Drug Efficacy: The α₂-adrenergic antagonism increases the firing rate of locus coeruleus neurons.[12] This action can counteract the sedative and anxiolytic effects produced by the potent 5-HT₁A agonism of parent drugs like buspirone. This opposition may explain why azapirones have limited efficacy in treating panic disorder, where noradrenergic hyperactivity is a key feature.
Pharmacokinetics and Metabolism
1-PP is a product of the extensive first-pass metabolism of azapirone drugs, formed via N-dealkylation, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[10]
Pharmacokinetic Parameters
Studies in rats have elucidated key pharmacokinetic differences between 1-PP and its parent compound, buspirone.
| Parameter | 1-(2-Pyrimidinyl)piperazine (1-PP) | Buspirone | Source(s) |
| Clearance (rats, IV) | 8.2 mL/min | 13.1 mL/min | [15][16] |
| Terminal Half-Life (t½) (rats, IV) | 79 min | 25 min | [15][16] |
| Brain Accumulation | High (Brain:Plasma ratio of 4-5) | Low | [17] |
| Intrinsic Activity (5-HT₁A) | 0.312 (Partial Agonist) | 0.465 (Partial Agonist) | [15][16] |
| Potency (EC₅₀, hypothermia) | 304 ng/mL | 17.6 ng/mL | [15][16] |
The longer half-life and significant accumulation in the brain suggest that 1-PP may be responsible for a substantial and prolonged portion of the overall pharmacological effect following oral administration of its parent drugs.[17]
Metabolic Fate of 1-PP
1-PP is not an end-stage metabolite. It undergoes further biotransformation, primarily through hydroxylation.
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